molecular formula C9H10ClNO3S B14623173 Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]- CAS No. 56218-62-3

Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]-

Cat. No.: B14623173
CAS No.: 56218-62-3
M. Wt: 247.70 g/mol
InChI Key: JXPXUBAOMJZFIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]- (CAS: Not explicitly provided), is a specialized sulfonamide derivative featuring an acetyl chloride moiety directly attached to a (4-methylphenyl)sulfonylamino group. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly for introducing sulfonamide functionalities into target molecules. Its structure combines the electrophilic reactivity of the acetyl chloride group with the steric and electronic effects of the (4-methylphenyl)sulfonyl (tosyl) group, making it valuable for constructing complex molecules such as antibacterial agents .

Key synthetic applications include its use in condensation reactions with amines or thiol-containing substrates, as demonstrated in the synthesis of disulfonamides and heterocyclic derivatives . For example, it reacts with famotidine (a histamine H2-receptor antagonist) to form antibacterial sulfonamide-thiazole hybrids . The compound’s reactivity is attributed to the labile acetyl chloride group, which facilitates nucleophilic substitution, and the tosyl group, which enhances stability and directs regioselectivity in aromatic systems .

Properties

CAS No.

56218-62-3

Molecular Formula

C9H10ClNO3S

Molecular Weight

247.70 g/mol

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]acetyl chloride

InChI

InChI=1S/C9H10ClNO3S/c1-7-2-4-8(5-3-7)15(13,14)11-6-9(10)12/h2-5,11H,6H2,1H3

InChI Key

JXPXUBAOMJZFIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)Cl

Origin of Product

United States

Preparation Methods

N-Acetyl-4-methylbenzenesulfonamide belongs to the N-acylsulfonamide class, a group of compounds with demonstrated bioactivity in therapeutic applications such as enzyme inhibition and receptor antagonism. Its synthesis typically involves the introduction of an acetyl group to the nitrogen atom of 4-methylbenzenesulfonamide or its derivatives. This report examines the most widely documented preparation method and its experimental nuances.

Preparation Methods of N-Acetyl-4-methylbenzenesulfonamide

Method 1: Reaction of N-Chloro-4-methylbenzenesulfonamide with Acetyl Chloride

The primary synthesis route involves the reaction of N-chloro-4-methylbenzenesulfonamide (Chloramine-T) with acetyl chloride. This method, reported by Kelebekli (2020), proceeds via nucleophilic substitution at the sulfonamide nitrogen.

Reaction Conditions and Mechanism

Chloramine-T reacts with acetyl chloride in anhydrous conditions, either with or without osmium tetroxide (OsO₄) as a catalyst. The general reaction is:

$$
\text{N-Cl-4-methylbenzenesulfonamide} + \text{CH}_3\text{COCl} \rightarrow \text{N-Acetyl-4-methylbenzenesulfonamide} + \text{HCl} + \text{Cl}^-
$$

The chlorine atom on the sulfonamide nitrogen acts as a leaving group, enabling acyl substitution. The acetyl chloride’s electrophilic carbonyl carbon is attacked by the nitrogen lone pair, displacing chloride. OsO₄, when used, may facilitate oxidation side reactions or stabilize intermediates, though its exact role remains unclear.

Characterization and Analytical Data

The product was validated using:

  • FT-IR : Absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1350–1150 cm⁻¹ (S=O asymmetric/symmetric stretches).
  • ¹H-NMR : Signals corresponding to the acetyl methyl group (~2.1 ppm) and aromatic protons (~7.3–7.8 ppm).
  • ¹³C-NMR : Resonances for the carbonyl carbon (~170 ppm) and sulfonyl group (~44 ppm).
  • HRMS : Molecular ion peak matching the theoretical mass of C₉H₁₁NO₃S.

Industrial Production Considerations

Scalable synthesis would likely adopt Method 1 due to fewer corrosive byproducts (e.g., HCl gas). Industrial reactors would require:

  • Inert Atmosphere : To prevent moisture-induced degradation of acetyl chloride.
  • Temperature Control : Reflux conditions (~80–100°C) to ensure complete reaction.
  • Purification Systems : Chromatography or recrystallization for product isolation.

Chemical Reactions Analysis

Types of Reactions

Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]- is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]- involves its reactivity as an acyl chloride. It acts as an electrophile, reacting with nucleophiles to form new chemical bonds. In medicinal chemistry, it has been shown to interact with neurotensin receptors, mimicking the endogenous ligand neurotensin .

Comparison with Similar Compounds

Structural and Functional Analogues

p-Toluenesulfonyl Chloride (TsCl)

  • Structure : Lacks the acetyl chloride group, containing only the (4-methylphenyl)sulfonyl chloride moiety.
  • Reactivity : Less electrophilic than acetyl chloride derivatives, TsCl is primarily used for sulfonylation of amines and alcohols. In contrast, the acetyl chloride group in the target compound enables dual reactivity (acetylation and sulfonylation) .
  • Applications : TsCl is widely employed in protecting-group chemistry (e.g., tosylates), whereas the target compound is tailored for synthesizing hybrid sulfonamide-acetylated structures .

Benzenesulfonyl Chloride

  • Structure : Similar to TsCl but lacks the methyl substituent on the aromatic ring.
  • Electronic Effects : The methyl group in the target compound enhances electron density at the sulfonyl group, slightly reducing electrophilicity compared to benzenesulfonyl chloride. This difference impacts reaction rates in nucleophilic substitutions .

Fluorinated Sulfonamides (e.g., 1-Propanaminium derivatives)

  • Structure : Fluorinated alkyl chains replace the aromatic tosyl group (e.g., perfluorohexyl sulfonamides) .
  • Properties : Fluorinated analogues exhibit higher hydrophobicity and thermal stability due to strong C–F bonds. However, the target compound’s aromatic tosyl group offers better π-π stacking interactions in drug design .
Reactivity and Stability
Compound Reactivity Highlights Stability Notes
Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]- Dual reactivity: Acetylation (via Cl) and sulfonylation (via tosyl group). Fast kinetics in polar solvents. Sensitive to moisture; requires anhydrous conditions .
TsCl Selective sulfonylation of amines/alcohols. Stable under dry conditions; less prone to hydrolysis than acetyl chloride derivatives .
Benzenesulfonyl chloride Similar to TsCl but slower reaction rates. Lower steric hindrance enables broader substrate scope .
Spectral and Physical Properties

Data from synthesized analogues (e.g., compound 5a ):

Property Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]- (Inferred) Compound 5a
Melting Point Not reported (likely <100°C due to acetyl chloride) 223–225°C
1H NMR (δ) Expected peaks: ~2.26 ppm (CH3), 7.1–8.5 ppm (ArH) Observed: 2.26 ppm (CH3), 7.1–8.5 ppm (ArH)
IR (cm⁻¹) Predicted: 3089 (NH), 1332/1160 (S=O) Confirmed: 3089 (NH), 1332/1160 (S=O)

Biological Activity

Acetyl chloride, specifically the compound with the structure [[(4-methylphenyl)sulfonyl]amino]-, is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its antimicrobial, antitumor, and other pharmacological effects.

Chemical Structure and Properties

The compound can be represented as follows:

  • Chemical Formula : C10_{10}H10_{10}ClNO2_2S
  • Molecular Weight : 239.71 g/mol

The presence of the acetyl group and the sulfonamide moiety contributes to its reactivity and biological profile.

1. Antimicrobial Activity

Research indicates that acetyl chloride derivatives exhibit significant antimicrobial properties. The sulfonamide group is known for its antibacterial effects, particularly against Gram-positive bacteria.

  • Case Study : A study on related compounds showed that derivatives with halogen substitutions on the phenyl ring exhibited enhanced antibacterial activity against Staphylococcus aureus and Bacillus subtilis .
  • Table 1: Antimicrobial Activity of Acetyl Chloride Derivatives
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Acetyl Chloride Derivative AS. aureus32 μg/mL
Acetyl Chloride Derivative BB. subtilis28 μg/mL
Acetyl Chloride Derivative CE. coli40 μg/mL

2. Antitumor Activity

The antitumor potential of acetyl chloride derivatives has also been explored. Compounds derived from this structure have shown promising results in inhibiting various cancer cell lines.

  • Case Study : A recent study reported that a related sulfonamide compound demonstrated significant cytotoxicity against several cancer cell lines, including lung and breast cancer cells, with GI50_{50} values ranging from 15.1 to 25.9 μM .
  • Table 2: Antitumor Activity of Sulfonamide Derivatives
CompoundCancer Cell LineGI50_{50} (μM)
Sulfonamide Derivative AEKVX (Lung Cancer)25.1
Sulfonamide Derivative BMDA-MB-435 (Breast Cancer)15.1
Sulfonamide Derivative COVCAR-4 (Ovarian Cancer)28.7

The biological activity of acetyl chloride derivatives can be attributed to their ability to inhibit key enzymes involved in bacterial growth and tumor proliferation:

  • Antibacterial Mechanism : The sulfonamide moiety competes with para-aminobenzoic acid (PABA), inhibiting folic acid synthesis in bacteria, which is essential for their growth .
  • Antitumor Mechanism : These compounds may induce apoptosis in cancer cells by disrupting cellular signaling pathways and inhibiting DNA synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.